molecular formula C7H7N5 B11920352 7-Vinyl-7H-purin-6-amine

7-Vinyl-7H-purin-6-amine

Cat. No.: B11920352
M. Wt: 161.16 g/mol
InChI Key: AJLLWLRUCCBCGW-UHFFFAOYSA-N
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Description

7-Vinyl-7H-purin-6-amine is a purine derivative with the molecular formula C7H7N5 This compound is characterized by the presence of a vinyl group attached to the purine ring, which is a fused ring system consisting of a pyrimidine ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Vinyl-7H-purin-6-amine typically involves the introduction of a vinyl group to the purine ring. One common method is the vinylation of 7H-purin-6-amine using vinyl halides under basic conditions. The reaction can be carried out in the presence of a palladium catalyst, which facilitates the coupling of the vinyl group to the purine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale vinylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Vinyl-7H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The amino group on the purine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

7-Vinyl-7H-purin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can be incorporated into various chemical frameworks to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Studied for its potential role in biological processes, including DNA and RNA interactions. It can be used as a probe to investigate the structure and function of nucleic acids.

    Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities. Its ability to interact with nucleic acids makes it a candidate for drug development.

    Industry: Used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for the development of new materials with specific functions.

Mechanism of Action

The mechanism of action of 7-Vinyl-7H-purin-6-amine involves its interaction with nucleic acids and proteins. The vinyl group can form covalent bonds with nucleophilic sites on DNA or RNA, potentially leading to the inhibition of replication or transcription processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and affecting various cellular pathways.

Comparison with Similar Compounds

    7-Methyl-7H-purin-6-amine: A methylated derivative of purine with similar structural features but different chemical properties.

    6-Amino-7-methylpurine: Another purine derivative with an amino group and a methyl group, used in various chemical and biological studies.

    8-Methylxanthine: A xanthine derivative with a methyl group, known for its stimulant effects and use in medicinal chemistry.

Uniqueness: 7-Vinyl-7H-purin-6-amine is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and biological activity. This vinyl group allows for specific interactions with nucleic acids and proteins, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

IUPAC Name

7-ethenylpurin-6-amine

InChI

InChI=1S/C7H7N5/c1-2-12-4-11-7-5(12)6(8)9-3-10-7/h2-4H,1H2,(H2,8,9,10)

InChI Key

AJLLWLRUCCBCGW-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=NC2=NC=NC(=C21)N

Origin of Product

United States

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